molecular formula C10H22ClNO B1372187 4-(Butoxymethyl)piperidine hydrochloride CAS No. 1185067-72-4

4-(Butoxymethyl)piperidine hydrochloride

Cat. No.: B1372187
CAS No.: 1185067-72-4
M. Wt: 207.74 g/mol
InChI Key: QLJSRZSRMICIML-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H23NO.HCl. This compound belongs to the class of piperidines and is used in various scientific experiments due to its unique physical and chemical properties. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Scientific Research Applications

4-(Butoxymethyl)piperidine hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of various piperidine derivatives, which are important intermediates in the pharmaceutical industry . In biology, it is used in the study of enzyme inhibitors and receptor ligands . In medicine, it is explored for its potential therapeutic properties, including its use in drug development . Additionally, it is used in the industry for the production of specialty chemicals and materials .

Mechanism of Action

While the specific mechanism of action for 4-(Butoxymethyl)piperidine hydrochloride is not mentioned in the retrieved papers, piperidine derivatives are known to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

According to the safety data sheet, this compound is considered hazardous. It is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxymethyl)piperidine hydrochloride can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with the use of SOCl2 . Additionally, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactions and advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Butoxymethyl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

4-(Butoxymethyl)piperidine hydrochloride can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share a common piperidine core but differ in their substituents and structural features. The uniqueness of this compound lies in its butoxymethyl group, which imparts specific physical and chemical properties that make it suitable for certain applications .

List of Similar Compounds:
  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Properties

IUPAC Name

4-(butoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-8-12-9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJSRZSRMICIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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